molecular formula C7H6N4O2S B1616954 (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid CAS No. 36855-10-4

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

Cat. No. B1616954
CAS RN: 36855-10-4
M. Wt: 210.22 g/mol
InChI Key: NNHMUJJDSOKCSH-UHFFFAOYSA-N
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Description

“(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C7H6N4O2S . It has a molecular weight of 210.21 . This compound is used for proteomics research .


Physical And Chemical Properties Analysis

“(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid” has a molecular weight of 210.21 and a molecular formula of C7H6N4O2S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Superoxide Scavenging and Anti-inflammatory Potential

(5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid and its derivatives have been synthesized and evaluated for their potential as superoxide scavengers and anti-inflammatory agents. Studies have shown that hydroxy-substituted compounds in this series exhibit effective in vitro superoxide scavenging activity. However, these compounds did not demonstrate significant anti-inflammatory effects in vivo, highlighting a complex relationship between superoxide scavenging and anti-inflammatory efficacy (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Role in Metabolic Profiling

The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, a compound related to (5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid, has been required for the development of a candidate in a discovery phase program aimed at completing metabolic profiling studies. This compound was prepared through a four-step process, starting from K14 CN, and achieved in an overall 32% radiochemical yield, showcasing its importance in the synthesis of biologically active molecules and the study of their metabolism (Maxwell & Tran, 2017).

Diuretic and Hypotensive Activity

Compounds related to (5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid, specifically [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides, have been synthesized and evaluated for their diuretic and hypotensive activities. These studies have identified several compounds displaying potent activities in assays for acute saline-loaded mice and spontaneously hypertensive rats, demonstrating the potential therapeutic application of these derivatives in managing hypertension and related cardiovascular conditions (Ong et al., 1987).

Thermal Decomposition and Photochemistry

Research into the thermal decomposition and photochemistry of (tetrazol-5-yl)acetic acid, which shares a core structure with (5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid, has provided insights into the stability and reactivity of these compounds. Studies have detailed the processes leading to decarboxylation and the formation of various photoproducts, contributing to our understanding of the chemical behavior of tetrazole-based compounds in different environmental conditions (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).

Future Directions

The future directions of research on “(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid” are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-(5-thiophen-2-yltetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMUJJDSOKCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357691
Record name (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

CAS RN

36855-10-4
Record name (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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